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Lactococcin Q alpha -

Lactococcin Q alpha

Catalog Number: EVT-245459
CAS Number:
Molecular Formula:
Molecular Weight:
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Product Introduction

Overview

Lactococcin Q alpha is a bacteriocin produced by the lactic acid bacterium Lactococcus lactis. This compound is notable for its antimicrobial properties, which allow it to inhibit the growth of various pathogenic bacteria. Lactococcin Q is classified as a two-peptide bacteriocin, consisting of Lactococcin Q alpha and its counterpart, Lactococcin Q beta. These peptides are synthesized through a specific genetic pathway and exhibit unique structural and functional characteristics that contribute to their efficacy as antimicrobial agents.

Source and Classification

Lactococcin Q alpha is derived from Lactococcus lactis strains, particularly those that have been studied for their bacteriocin production capabilities. The classification of lactococcins falls under the broader category of bacteriocins, which are ribosomally synthesized antimicrobial peptides produced by bacteria. Bacteriocins can be classified into several groups based on their structure, genetic origin, and mode of action. Lactococcin Q alpha belongs to the class IIa bacteriocins, which are characterized by their heat stability and ability to form a helical structure.

Synthesis Analysis

Methods

The synthesis of Lactococcin Q alpha involves several steps:

  1. Gene Identification: The genes encoding Lactococcin Q alpha and beta are identified using polymerase chain reaction (PCR) techniques. Specific primers are designed based on the amino acid sequences obtained from mass spectrometry analysis .
  2. Cloning and Expression: The identified genes are cloned into suitable expression vectors, allowing for the production of the peptides in E. coli or other host organisms. This process often involves using plasmids that facilitate the expression of the bacteriocins .
  3. Purification: Lactococcin Q alpha is purified using methods such as acetone precipitation, cation exchange chromatography, and reverse-phase chromatography to isolate the active peptides from the culture medium .

Technical Details

  • Mass Spectrometry: The molecular masses of Lactococcin Q alpha (4,260.43 Da) and beta (4,018.36 Da) were determined using matrix-assisted laser desorption ionization-time-of-flight mass spectrometry (MALDI-TOF MS). This technique confirmed the identity and purity of the synthesized peptides .
  • Amino Acid Sequencing: Edman degradation was employed to determine the N-terminal sequences of both peptides, providing insight into their structural characteristics .
Molecular Structure Analysis

Lactococcin Q alpha consists of 39 amino acids arranged in a specific sequence that contributes to its function as an antimicrobial agent. The structural analysis reveals that both Lactococcin Q alpha and beta form a helical conformation, which is crucial for their interaction with bacterial membranes.

Structure Data

  • N-terminal Sequence: The N-terminal sequence of Lactococcin Q alpha is SIWGDIGQGVGKAAYWVGKAMGNMSDVNQASRINRKKKH.
  • Molecular Mass: 4,260 Da as determined by mass spectrometry.
Chemical Reactions Analysis

The primary chemical reactions involving Lactococcin Q alpha pertain to its interaction with target bacterial membranes. The mechanism includes:

  1. Membrane Penetration: The helical structure allows Lactococcin Q alpha to insert into bacterial membranes.
  2. Disruption of Membrane Integrity: Once inserted, it disrupts membrane integrity leading to cell lysis and death.

These reactions highlight the bacteriocin's role in inhibiting pathogenic bacteria through direct membrane interactions.

Mechanism of Action

The mechanism by which Lactococcin Q alpha exerts its antimicrobial effects involves several key processes:

  1. Binding to Receptors: The peptide binds to specific receptors on the surface of susceptible bacteria.
  2. Membrane Insertion: Following binding, it undergoes conformational changes that facilitate its insertion into the lipid bilayer.
  3. Pore Formation: This insertion leads to pore formation in the bacterial membrane, resulting in ion leakage and loss of cellular homeostasis.
  4. Cell Death: Ultimately, these actions lead to cell lysis and death of the target bacteria.

Data Supporting Mechanism

Studies have shown that Lactococcin Q can effectively inhibit various Gram-positive pathogens, demonstrating its potential as a biopreservative in food applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Lactococcin Q alpha is soluble in aqueous solutions at physiological pH.
  • Stability: It exhibits stability under various temperature conditions, making it suitable for food preservation.

Chemical Properties

  • pH Stability: Effective over a range of pH levels typical in food products.
  • Thermal Stability: Retains activity after exposure to heat treatments commonly used in food processing.

Relevant analyses indicate that these properties enhance its applicability in food safety and preservation contexts.

Applications

Lactococcin Q alpha has significant potential applications in various scientific fields:

  1. Food Industry: Used as a natural preservative due to its ability to inhibit spoilage organisms and pathogens.
  2. Pharmaceuticals: Investigated for use in developing new antimicrobial agents against resistant bacterial strains.
  3. Biotechnology: Explored for its role in enhancing fermentation processes involving lactic acid bacteria.

Properties

Product Name

Lactococcin Q alpha

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